molecular formula C7H2Br3NO B1226165 2,4,6-Tribromophenyl isocyanate CAS No. 826-97-1

2,4,6-Tribromophenyl isocyanate

Cat. No. B1226165
CAS RN: 826-97-1
M. Wt: 355.81 g/mol
InChI Key: NGVBAZXOCBEMDK-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl isocyanate is an organic compound with the linear formula Br3C6H2NCO . It has a molecular weight of 355.81 . This compound is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2,4,6-Tribromophenyl isocyanate consists of a phenyl ring substituted with three bromine atoms and one isocyanate group .


Physical And Chemical Properties Analysis

2,4,6-Tribromophenyl isocyanate has a melting point of 94-97 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Cellular and Nuclear Uptake

A study by Heckl et al. (2008) investigated the influence of 2,4,6-tribromophenyl isocyanate (TBPI) on the cellular and nuclear uptake of a fluorescein isothiocyanate-labeled nuclear localization sequence in human glioma cells. The TBPI-NLS conjugate was taken up by more than 90% of the cells, leading to clear signs of cell death. This study indicates TBPI's potential as a component in future drugs against gliomas (Heckl et al., 2008).

Flame Retardants in the Environment

Ma et al. (2012) reported on the atmospheric concentrations of compounds including 2,4,6-tribromophenyl ether, a flame retardant, in the Great Lakes region. This study highlights the environmental presence of flame retardants and their potential impact on urban and rural areas (Ma et al., 2012).

Environmental Concentrations and Toxicology

Koch and Sures (2018) reviewed the environmental impact of 2,4,6-Tribromophenol, a related compound, covering its concentrations in various environments and its toxicology. This study is relevant for understanding the broader environmental and health impacts of brominated compounds (Koch & Sures, 2018).

Electrolyte Additives in Li-ion Batteries

Zhang (2006) explored the use of aromatic isocyanates, including 2,4,6-Tribromophenyl isocyanate, as electrolyte additives in Li-ion batteries. The addition of isocyanates to electrolytes was found to enhance the cycleability and reduce initial irreversible capacities in batteries (Zhang, 2006).

Anticancer Activity

Voskoboynik et al. (2018) studied the reactions of certain compounds with aryl isocyanates, including 2,4,6-Tribromophenyl isocyanate, and found pronounced cytostatic activity against specific cancer cell lines, suggesting potential therapeutic applications (Voskoboynik et al., 2018).

Isomerism and Structural Chemistry

Tammisetti et al. (2018) investigated the Z/E-Isomerism of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, which involves 2,4,6-Tribromophenyl isocyanate. This study provides insights into the structural chemistry of such compounds (Tammisetti et al., 2018).

Air Monitoring for Isocyanates

Sennbro et al. (2004) discussed a method for monitoring air exposure to isocyanates, including 2,4,6-tribromophenyl isocyanate, highlighting the importance of monitoring for occupational safety and health (Sennbro et al., 2004).

Safety And Hazards

2,4,6-Tribromophenyl isocyanate may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

1,3,5-tribromo-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVBAZXOCBEMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N=C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392012
Record name 2,4,6-Tribromophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tribromophenyl isocyanate

CAS RN

826-97-1
Record name 2,4,6-Tribromophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tribromophenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Heckl, A Sturzu, A Gharabaghi, H Echner… - European journal of …, 2008 - Elsevier
The objective of the present study was to evaluate the influence of 2,4,6-tribromophenyl isocyanate (TBPI) on the cellular and nuclear uptake of the fluorescein isothiocyanate (FITC) …
Number of citations: 2 www.sciencedirect.com
O Gawron - Journal of the American Chemical Society, 1949 - ACS Publications
By Oscar Gawron In connection with a synthesis of a compound of pharmaceutical interest, a large supply of 4-chlo-romethyl-veratrole was needed. Recourse to the literature showed …
Number of citations: 7 pubs.acs.org
LW Georges, C Hamalainen - Journal of the American Chemical …, 1949 - ACS Publications
Some New Polyhalogenated Phenyl Isocyanates Page 1 Feb., 1949 Notes 743 Table I Comparison of Age with the Ratio A/K in Rocks He, A, G. Approximate age Description of cc./g. at …
Number of citations: 4 pubs.acs.org
H Gilman, SP Massie - Journal of the American Chemical Society, 1949 - ACS Publications
By Oscar Gawron In connection with a synthesis of a compound of pharmaceutical interest, a large supply of 4-chlo-romethyl-veratrole was needed. Recourse to the literature showed …
Number of citations: 4 pubs.acs.org
V Pace, L Castoldi, AD Mamuye, W Holzer - Synthesis, 2014 - thieme-connect.com
Treatment of widely available isocyanates with monohalolithium and dihalolithium carbenoids provides a valuable protocol for the one-pot preparation of α-halo- and α,α-…
Number of citations: 50 www.thieme-connect.com
M Almi, S Guelfi - Synthesis and Applications of Isotopically Labelled …, 1998 - Wiley
Number of citations: 0

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